molecular formula C5H2BrClIN B1519505 4-Bromo-2-chloro-3-iodopyridine CAS No. 916203-52-6

4-Bromo-2-chloro-3-iodopyridine

Cat. No. B1519505
M. Wt: 318.34 g/mol
InChI Key: ALKCOVKKTNNOGX-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-iodopyridine (4-BCIP) is an organobromine compound that has been used in a variety of scientific research applications. It is an important chemical reagent for organic synthesis, and its versatility makes it an attractive option for a wide range of research projects. 4-BCIP is also a key component in many biochemical and physiological processes, making it an important tool for understanding the underlying mechanisms of these processes.

Scientific Research Applications

4-Bromo-2-chloro-3-iodopyridine is a type of halogenated pyridine. While specific applications for this compound are not readily available, halogenated pyridines, in general, are often used as building blocks in the synthesis of more complex molecules. They are commonly used in fields like medicinal chemistry, materials science, and chemical synthesis .

  • Life Sciences and Pharmaceuticals : Poly substituted heterocyclic system syntheses are becoming increasingly important in the fields of life sciences and pharmaceuticals during the discovery phase .
  • Production of Multifunctional Pyridine Derivatives : The utilization of pyridine derivatives as valuable building blocks in the production of multifunctional pyridine derivatives may also be of benefit .
  • Synthesis of Pyridine Alkaloids : The synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D, is possible with the help of 3-iodopyridine .
  • Treatment of Urinary Tract Infections : Phenazopyridine is an azo dye that is used in the treatment of urinary tract infections. 3-Phenylphenazopyridine is an impurity of Phenazopyridine, and 3-Iodopyridine-2,6-diamine is an intermediary in the manufacture of 3-Phenylphenazopyridine, utilized for the treatment of pain (urinary tract) .
  • Production of Human NAD±Dependent, 15-Hydroxyprostaglandin Dehydrogenase Inhibitors : 2-Iodopyridine is a reagent that is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
  • Treatment of Pain (Urinary Tract) : Phenazopyridine is an azo dye that is used in the treatment of urinary tract infections. 3-Phenylphenazopyridine is an impurity of Phenazopyridine, and 3-Iodopyridine-2,6-diamine is an intermediary in the manufacture of 3-Phenylphenazopyridine, utilized for the treatment of pain (urinary tract) .

properties

IUPAC Name

4-bromo-2-chloro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-3-1-2-9-5(7)4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKCOVKKTNNOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654792
Record name 4-Bromo-2-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-3-iodopyridine

CAS RN

916203-52-6
Record name 4-Bromo-2-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chloro-3-iodopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LM Daykin, JS Siddle, AL Ankers, AS Batsanov… - Tetrahedron, 2010 - Elsevier
… 4-Bromo-2-chloro-3-iodopyridine has recently been employed in the preparation of naphthyridone p38 MAP kinase inhibitors 8 and 2-chloro-3-fluoro-4-iodo-5,6-dimethylpyridine has …
Number of citations: 32 www.sciencedirect.com
JYL Chung - Transition Metal‐Catalyzed Couplings in Process …, 2003 - Wiley Online Library
Naphthyridone p38 mitogen‐activated protein (MAP) kinases are intracellular soluble serine/ threonine kinases that positively regulate the production and action of several …
Number of citations: 1 onlinelibrary.wiley.com
RJ Cvetovich, RA Reamer, L DiMichele… - The Journal of …, 2006 - ACS Publications
… A mixture of acrylanilide (2.0 mmol), 4-bromo-2-chloro-3-iodopyridine (1.0 mmol), sodium acetate (3.0 mmol), potassium bromide (6.0 mmol), ethylene carbonate (12 g), water (1.2 mL), …
Number of citations: 20 pubs.acs.org

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